N-(4-chloro-2-hydroxyphenyl)prop-2-enamide
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Overview
Description
N-(4-chloro-2-hydroxyphenyl)prop-2-enamide: is an organic compound characterized by the presence of a chloro group, a hydroxy group, and an amide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-chloro-2-hydroxyaniline with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chloro-2-hydroxyphenyl)prop-2-enamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-chloro-2-hydroxyphenyl)prop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound is explored for its pharmacological properties. It is investigated for its potential use in treating various diseases due to its ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and polymers.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The hydroxy group allows for hydrogen bonding with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)prop-2-enamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
N-(4-hydroxyphenyl)prop-2-enamide: Lacks the chloro group, which may affect its reactivity and biological activity.
N-(4-chloro-2-hydroxyphenyl)acetamide: Has a shorter carbon chain, which may influence its physical and chemical properties.
Uniqueness: N-(4-chloro-2-hydroxyphenyl)prop-2-enamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which allows for a diverse range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-2-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-2-9(13)11-7-4-3-6(10)5-8(7)12/h2-5,12H,1H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWRUTPEXFENOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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